1-(Naphthalen-2-yloxy)phthalazine

Description

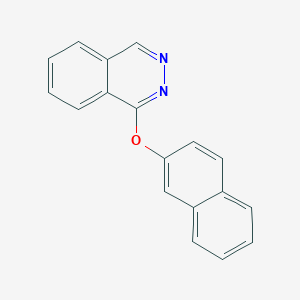

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-yloxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c1-2-6-14-11-16(10-9-13(14)5-1)21-18-17-8-4-3-7-15(17)12-19-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJHSHJDHFYURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=NN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Naphthalen 2 Yloxy Phthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.

One-dimensional NMR spectra are fundamental for the initial structural verification of 1-(Naphthalen-2-yloxy)phthalazine.

¹H NMR: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct protons of the phthalazine (B143731) and naphthalene (B1677914) moieties. The protons on the phthalazine ring are expected to appear as multiplets in the downfield region, typically between δ 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic and heteroaromatic systems. The naphthalene protons will also resonate in the aromatic region, generally between δ 7.2 and 8.0 ppm. The specific chemical shifts and coupling patterns will be crucial for assigning each proton to its respective position on the rings.

¹³C NMR: The carbon-13 NMR spectrum will complement the proton data by revealing the chemical environment of each carbon atom. The spectrum is expected to show signals for all carbon atoms in the molecule. The carbons of the phthalazine ring will likely resonate at the lower field end of the aromatic region, while the naphthalene carbons will appear at slightly higher fields. The carbon atom of the phthalazine ring directly attached to the oxygen (C1) is expected to be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predictive and based on the analysis of related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalazine Ring | 7.5 - 9.5 | 125 - 155 |

| Naphthalene Ring | 7.2 - 8.0 | 110 - 145 |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms and elucidating the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings within the same spin system, allowing for the unambiguous assignment of protons on both the phthalazine and naphthalene rings by tracing the connectivity between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments will correlate directly bonded proton and carbon atoms, enabling the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique will establish long-range correlations between protons and carbons separated by two or three bonds. Crucially, an HMBC correlation between the protons on the naphthalene ring and the C1 carbon of the phthalazine ring, through the ether linkage, would provide conclusive evidence for the connectivity of the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. The exact mass measurement would provide a molecular formula consistent with C₁₈H₁₂N₂O.

Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragments would correspond to the stable phthalazine and naphthyloxy cations, providing further structural confirmation.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound This data is predictive.

| Parameter | Predicted Value |

| Molecular Formula | C₁₈H₁₂N₂O |

| Exact Mass [M+H]⁺ | 273.1028 |

| Key Fragments | m/z 143 (naphthyloxy), m/z 131 (phthalazine) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

C-O-C Stretch: A prominent band corresponding to the aryl ether linkage is expected in the region of 1250-1000 cm⁻¹.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bonds within the phthalazine ring should appear in the 1650-1550 cm⁻¹ region.

Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ range will be indicative of the aromatic carbon-carbon double bonds in both the naphthalene and phthalazine rings.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ will confirm the presence of aromatic C-H bonds.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted Infrared Absorption Frequencies for this compound This data is predictive.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Aryl Ether) | 1250 - 1000 |

| Aromatic C-H Bending | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the naphthalene and phthalazine rings, is expected to result in strong UV absorption. The spectrum will likely display multiple absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of heteroatoms. The naphthalene moiety typically exhibits characteristic fine structure in its UV spectrum, which may be observable.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration (if applicable)

Chiroptical spectroscopy encompasses techniques that investigate the differential interaction of a substance with left and right circularly polarized light. The two primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are invaluable for the stereochemical analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. A non-zero CD signal is only observed at wavelengths where the molecule absorbs light, and this phenomenon is known as the Cotton effect. The resulting spectrum provides information about the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. ORD spectra are closely related to CD spectra and also exhibit the Cotton effect in the region of an absorption band. This technique can be used to determine the absolute configuration of chiral compounds by analyzing the sign and shape of the ORD curve.

Applicability to this compound

The application of chiroptical spectroscopy for determining enantiomeric excess and absolute configuration is contingent on the molecule being chiral. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. Absolute configuration refers to the precise spatial arrangement of atoms in a chiral molecule.

An analysis of the structure of this compound reveals that the molecule is achiral . It does not possess a stereocenter (an atom bonded to four different groups), nor does it exhibit other elements of chirality such as axial or planar chirality. The molecule possesses a plane of symmetry that renders it superimposable on its mirror image.

Because this compound is achiral, it does not have enantiomers. Consequently, the concepts of enantiomeric excess and absolute configuration are not applicable to this compound. The molecule will not rotate plane-polarized light (it is optically inactive) and will not exhibit a Circular Dichroism or Optical Rotatory Dispersion spectrum. Therefore, chiroptical spectroscopic techniques cannot be used for its stereochemical analysis in this context.

The table below summarizes the conditions under which chiroptical spectroscopy is a relevant analytical tool and clarifies its inapplicability to this compound.

| Parameter | Condition for Applicability | Applicability to this compound |

| Chirality | Molecule must be chiral (non-superimposable on its mirror image). | Not Applicable (Molecule is achiral). |

| Optical Activity | Must rotate the plane of polarized light. | Not Applicable (Optically inactive). |

| Enantiomers | Must exist as a pair of mirror-image isomers. | Not Applicable (No enantiomers exist). |

| Enantiomeric Excess (ee) | Applicable to mixtures of enantiomers to determine purity. | Not Applicable . |

| Absolute Configuration | Applicable to determine the specific 3D arrangement (R/S). | Not Applicable . |

Computational Chemistry and Theoretical Investigations of 1 Naphthalen 2 Yloxy Phthalazine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net DFT studies on related phthalazine (B143731) derivatives have been employed to examine their geometric and electronic properties. researchgate.net For 1-(Naphthalen-2-yloxy)phthalazine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could provide insights into its optimized geometry and electronic landscape.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. In analogous phthalazine hydrazone derivatives, the HOMO and LUMO energies have been analyzed to evaluate their reactivity and stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) and phthalazine ring systems, while the LUMO would also be distributed across these aromatic moieties. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower excitation energy.

Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability |

| LUMO Energy | Relatively low | Indicates good electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Suggests potential for electronic applications |

| Electron Density | Concentrated on N atoms and O atom | Highlights regions of high reactivity |

Note: The values in this table are qualitative predictions based on studies of similar phthalazine and naphthalene derivatives and would require specific DFT calculations for this compound for quantitative determination.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic properties.

For naphthalene derivatives, quantum chemical calculations have been used to determine their electronic properties. researchgate.net The application of ab initio methods to this compound would yield precise values for its ionization potential, electron affinity, and dipole moment. These high-accuracy calculations are particularly valuable for benchmarking the results from less computationally intensive methods like DFT and for obtaining reliable data for properties that are sensitive to electron correlation effects.

The presence of a rotatable ether linkage between the naphthalene and phthalazine rings in this compound suggests the existence of multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.comchemistrysteps.com

Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. collectivescientific.com For this compound, a potential energy surface scan can be performed by systematically rotating the dihedral angle of the C-O-C-N bond. This would reveal the most stable conformers and the energy barriers between them. Theoretical investigations into the conformational behavior of similar diaryl ethers have shown that the preferred geometry is a result of the balance between steric hindrance and electronic effects. rsc.org It is likely that the most stable conformer of this compound will adopt a non-planar arrangement to minimize steric clash between the two bulky aromatic ring systems.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. By simulating the molecule over a period of time (typically nanoseconds to microseconds), it is possible to observe transitions between different conformations and to identify the most populated conformational states.

In studies of other flexible molecules, MD simulations have been used to understand the dynamic nature of protein-ligand interactions and to explore the conformational landscape of peptides. researchgate.netnih.gov For this compound, an MD simulation would provide a detailed picture of the flexibility of the ether linkage and the relative orientations of the naphthalene and phthalazine rings. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

The behavior of a molecule can be significantly influenced by its solvent environment. frontiersin.org MD simulations explicitly including solvent molecules can provide a realistic representation of the solute-solvent interactions and their impact on the molecule's dynamics.

Studies on polycyclic aromatic hydrocarbons (PAHs) in different solvents have shown that the solvent can affect their aggregation and solubility. semanticscholar.orgresearchgate.net For this compound, MD simulations in various solvents (e.g., water, ethanol, DMSO) would reveal how the solvent affects its conformational preferences and dynamic behavior. For instance, polar solvents might stabilize more polar conformers of the molecule through dipole-dipole interactions or hydrogen bonding. The analysis of radial distribution functions from the MD trajectory can provide detailed information about the solvation shell around different parts of the molecule.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for predicting their binding affinity.

Molecular docking studies on phthalazine derivatives have frequently focused on their potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

In silico design and molecular docking studies have been employed to design novel phthalazine derivatives as potent VEGFR-2 inhibitors. In these studies, the phthalazine core acts as a scaffold for various substituents that are designed to interact with specific residues in the ATP-binding pocket of the VEGFR-2 kinase domain. The binding affinities of these compounds are often evaluated using scoring functions that estimate the free energy of binding. For instance, designed phthalazine derivatives have shown promising binding affinities, with MolDock scores ranging from -159.014 to -169.245 Kcal/mol and Re-rank scores from -121.591 to -134.697 Kcal/mol. ajchem-b.com In some cases, the binding affinities of novel phthalazine derivatives have been shown to exceed that of the known VEGFR-2 inhibitor, Sorafenib (B1663141). ajchem-b.com

Another significant target for phthalazine derivatives is the Epidermal Growth Factor Receptor (EGFR), another tyrosine kinase involved in cancer. Docking studies have been instrumental in identifying the binding interactions of phthalazine derivatives within the EGFR active site, providing a rationale for their observed inhibitory activity. japsonline.com

| Phthalazine Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| Designed Phthalazine 1 | VEGFR-2 | -169.245 (MolDock Score) | ajchem-b.com |

| Designed Phthalazine 2 | VEGFR-2 | -159.014 (MolDock Score) | ajchem-b.com |

| Sorafenib (Reference) | VEGFR-2 | -144.289 (MolDock Score) | ajchem-b.com |

| Compound 12d | EGFR | -18.4 | nih.gov |

The stability of the ligand-protein complex is determined by a variety of intermolecular interactions. For phthalazine derivatives, these interactions are crucial for their inhibitory activity.

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition of ligands by their target proteins. In the case of phthalazine derivatives targeting VEGFR-2, hydrogen bonds are frequently observed between the phthalazine core or its substituents and key amino acid residues in the hinge region of the kinase domain, such as Cys919. Additionally, interactions with residues like Asp1046 and Glu885 are often crucial for potent inhibition. ajchem-b.comnih.gov For example, a designed phthalazine derivative was shown to form a conventional hydrogen bond with ASP1046 at a distance of 1.79Å. ajchem-b.com Another derivative, compound 12b, formed a hydrogen bond with Cys919 with a bond length of 1.77 Å in the active site of VEGFR2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models for phthalazine derivatives have been developed to predict their anticancer activity against targets like VEGFR-2 and EGFR. These models are typically built using a training set of compounds with known activities and then validated using a test set. The models are based on various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic properties.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These methods generate 3D fields around the molecules to represent their steric and electrostatic properties. japsonline.comdntb.gov.ua For a series of phthalazine derivatives targeting VEGFR-2, a CoMFA model based on the steric field (CoMFA_S) and a CoMSIA model based on electrostatic and donor fields (CoMSIA_E + D) were developed. dntb.gov.ua

| QSAR Model | q² | r² | r²_pred | Target |

| CoMFA | 0.736 | 0.964 | 0.826 | EGFR |

| CoMSIA | 0.806 | 0.976 | 0.792 | EGFR |

| CoMFA_S | 0.623 | 0.941 | - | VEGFR-2 |

| CoMSIA_E + D | 0.615 | 0.977 | - | VEGFR-2 |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the test set.

The contour maps generated from 3D-QSAR studies provide valuable insights into the structural requirements for enhanced biological activity. For example, in a study of phthalazine derivatives as EGFR inhibitors, the CoMFA steric contour map indicated that bulky substituents at certain positions of the phthalazine ring would increase activity, while the electrostatic contour map suggested that electron-withdrawing groups at other positions would be beneficial. japsonline.com

Similarly, for VEGFR-2 inhibitors, the contour maps from CoMFA and CoMSIA models can guide the design of new derivatives with improved potency. These models can highlight regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potentials are important for activity. dntb.gov.ua This information provides a mechanistic understanding of how structural modifications influence the interaction of the phthalazine derivatives with their biological target.

Mechanistic Investigations of Biological Activities for 1 Naphthalen 2 Yloxy Phthalazine and Analogues Non Clinical Focus

Enzyme Inhibition Studies (in vitro, cell-free systems)

The phthalazine (B143731) scaffold is a prominent feature in a variety of enzyme inhibitors. osf.io Analogues of 1-(naphthalen-2-yloxy)phthalazine have been synthesized and evaluated against several enzyme systems, demonstrating a breadth of activity.

Kinase Inhibition (e.g., VEGFR2, Aurora Kinases)

Phthalazine derivatives are recognized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. ajchem-b.com Several studies have quantified the inhibitory activity of various phthalazine analogues. For instance, a novel series of phthalazine derivatives showed inhibitory activities against VEGFR-2 with IC₅₀ values ranging from 0.148 to 0.892 μM. nih.gov Within this series, compounds 2g and 4a were identified as the most potent, with IC₅₀ values of 0.148 and 0.196 μM, respectively. nih.gov Another study reported a different phthalazine derivative, compound 12b , as a potent VEGFR2 inhibitor with an IC₅₀ value of 17.8 nM. nih.gov This compound exhibited a higher percentage of inhibition (95.2%) compared to the standard, sorafenib (B1663141) (94.7%). nih.gov

Phthalazine-based compounds have also been investigated as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. AMG 900, a phthalazine derivative, was identified as an orally bioavailable and highly selective pan-aurora kinase inhibitor. nih.gov Other research efforts on phthalazine and pyridazine (B1198779) scaffolds initially yielded compounds with weak (1-10 μM) activity against Aurora-A kinase. researchgate.net

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 2g | 0.148 | nih.gov |

| Compound 4a | 0.196 | nih.gov |

| Compound 5b | 0.331 | nih.gov |

| Compound 3a | 0.375 | nih.gov |

| Compound 5a | 0.548 | nih.gov |

| Compound 3c | 0.892 | nih.gov |

| Compound 12b | 0.0178 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The phthalazine moiety is a key pharmacophore in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors. researchgate.netresearchgate.net PARP enzymes are critical for DNA repair, and their inhibition is a validated strategy in cancer therapy. researchgate.net Olaparib, an approved PARP inhibitor featuring a phthalazinone structure, serves as a lead compound for the design of new analogues. nih.gov

AstraZeneca developed a phthalazinone-based PARP inhibitor, AZ0108 , which demonstrated activity against several PARP family enzymes. nih.govresearchgate.net This compound potently inhibits PARP1, PARP2, and PARP6. nih.gov Specifically, AZ0108 (also referred to as AZ108) was found to inhibit PARP1 and PARP2 with an IC₅₀ of 30 nM and PARP6 with an IC₅₀ of 83 nM. researchgate.net

Topoisomerase II Inhibition and DNA Intercalation Mechanisms

Certain phthalazine derivatives have been shown to act as Topoisomerase II (Topo II) inhibitors and DNA intercalators, mechanisms commonly associated with cytotoxic agents. nih.govnih.gov Topo II is essential for managing DNA topology during replication and transcription. nih.gov The antitumor agent doxorubicin (B1662922) functions partly by intercalating into DNA and poisoning the Topo II enzyme complex. nih.gov Inspired by this, novel phthalazine-based compounds have been designed to exhibit similar dual activities. nih.govresearchgate.net

In one study, a series of new phthalazine derivatives were tested for their Topo II inhibitory and DNA intercalating properties. nih.govresearchgate.net Compound 9d emerged as the most potent in the series, inhibiting the Topoisomerase II enzyme with an IC₅₀ value of 7.02 ± 0.54 µM and demonstrating DNA intercalation with an IC₅₀ of 26.19 ± 1.14 µM. nih.govresearchgate.net

| Activity | IC₅₀ (μM) | Reference |

|---|---|---|

| Topoisomerase II Inhibition | 7.02 ± 0.54 | nih.govresearchgate.net |

| DNA Intercalation | 26.19 ± 1.14 | nih.govresearchgate.net |

Other Enzyme Systems (e.g., COX-2, LOX-5, Carbonic Anhydrase)

The biological activity of phthalazine derivatives extends to other enzyme systems involved in inflammation and physiological pH regulation. researchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Phthalazine derivatives have been identified as potential inhibitors of COX-2 and 5-LOX, enzymes central to the inflammatory pathway. researchgate.netsemanticscholar.org A series of pyrazolyl-phthalazine-dione derivatives were evaluated for their in vitro lipoxygenase inhibition, with all tested compounds showing good to excellent activity. researchgate.net

Carbonic Anhydrase (CA) Inhibition: Phthalazine sulfonamide derivatives have been synthesized and evaluated as inhibitors of human (h) carbonic anhydrase isoforms. nih.govresearchgate.net These zinc metalloenzymes are involved in numerous biological processes. nih.gov A study of twenty-two novel phthalazine derivatives found them to be particularly active against isoforms hCA IX and hCA I, with many being more potent than the reference drug acetazolamide. nih.gov Certain compounds also displayed high selectivity for specific isoforms. nih.gov

| Target Isoform | Number of Active Compounds | Potency Compared to Acetazolamide | Reference |

|---|---|---|---|

| hCA IX | 7 | More Potent | nih.gov |

| hCA I | 6 | More Potent | nih.gov |

Receptor Binding Studies (in vitro, cell-based assays)

While direct ligand-receptor binding assays are not extensively detailed in the reviewed literature for this compound itself, molecular docking studies provide significant insight into the interaction profiles of its analogues with various protein receptors.

Ligand-Receptor Interaction Profiling

Molecular docking simulations have been employed to understand the binding modes of phthalazine derivatives within the active sites of target proteins. These in silico studies often correlate well with in vitro biological testing. nih.gov

For example, the potent VEGFR2 inhibitor, compound 12b , was shown through docking studies to have a strong binding affinity towards the VEGFR2 protein, with a calculated binding energy of -10.66 kcal/mol. nih.gov The simulation revealed key binding interactions with amino acids in the receptor's active site. nih.gov Similarly, docking studies for another phthalazine derivative, 12d , highlighted its binding disposition towards the Epidermal Growth Factor Receptor (EGFR) protein, which was consistent with its promising experimental activity. nih.gov These computational models serve as a valuable tool for predicting and rationalizing the ligand-receptor interactions of this class of compounds.

Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a molecule binds to a site topographically distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. In the context of protein kinases, which are critical regulators of cellular processes and prominent drug targets, allosteric modulation offers a pathway to achieving higher selectivity and overcoming resistance to traditional ATP-competitive inhibitors. The ATP-binding site is highly conserved across the kinome, making selective orthosteric inhibition challenging. Allosteric sites, however, are generally less conserved, providing opportunities for the development of more specific modulators.

Allosteric inhibitors can be classified based on their binding location. Type III inhibitors bind to a pocket adjacent to the ATP site, while Type IV inhibitors bind to a more remote, distal site. These modulators can stabilize a kinase in its inactive conformation, alter the dynamics of key structural elements like the activation loop, or influence the binding of other proteins.

For phthalazine derivatives, mechanistic studies have pointed towards their potential to act as allosteric modulators. Notably, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, certain phthalazine analogues have been specifically designed to fit into an allosteric hydrophobic pocket. This interaction is intended to stabilize the kinase in its inactive state, a hallmark of some allosteric inhibitors. This approach suggests a mechanism that extends beyond simple competition at the ATP-binding site, highlighting a more nuanced interaction with the target kinase.

Cellular Pathway Modulation

Apoptosis, or programmed cell death, is a crucial cellular process for removing damaged or unwanted cells, and its induction is a primary goal of many anticancer therapies. Phthalazine derivatives have been a subject of investigation for their ability to trigger this pathway in cancer cells.

Studies on various phthalazine analogues have demonstrated significant pro-apoptotic activity. For instance, in human breast cancer cell lines (MCF-7 and MDA-MB-231), parent phthalazine compounds were found to be active in inducing apoptosis. nih.gov While the precise structures of the most active "parent" compounds in this specific study were not detailed, the research underscores the potential of the core phthalazine scaffold in triggering apoptotic cell death. nih.govresearchgate.net

Further mechanistic insights reveal that these compounds can engage specific molecular machinery of the apoptotic cascade. One key mechanism is the activation of caspases, which are the executioner enzymes of apoptosis. Certain phthalazine-based compounds have been shown to trigger a significant increase in the expression levels of cleaved caspase-3, a central effector caspase, confirming the induction of apoptosis. researchgate.net The mitochondrial, or intrinsic, pathway of apoptosis is also implicated. This pathway is regulated by the Bcl-2 family of proteins. Research has shown that phthalazine derivatives can modulate the levels of these proteins, for example, by increasing the expression of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. consensus.app This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. consensus.app

The cell cycle is a tightly regulated process that governs cell proliferation. A hallmark of cancer is the dysregulation of this cycle, leading to uncontrolled cell division. The ability to halt the cell cycle at specific checkpoints is a key mechanism for many anticancer agents. Several studies have confirmed that phthalazine analogues can effectively induce cell cycle arrest in various cancer cell lines.

The specific phase of the cell cycle that is arrested can vary depending on the chemical structure of the phthalazine derivative and the type of cancer cell. For example, certain phthalazino[1,2-b]quinazolinones have been reported to cause cell cycle arrest at the S/G2 phase in bladder cancer cells. In other studies involving different phthalazine derivatives, cell cycle arrest has been observed at the S-phase boundary in human colon carcinoma (HCT-116) cells and at the G2/M phase in esophageal cancer (EC-9706) cells. researchgate.netnih.gov

This body of evidence indicates that a common mechanistic feature of bioactive phthalazine compounds is their ability to interfere with the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.

Table 1: Cell Cycle Arrest Induced by Various Phthalazine Analogues

| Compound Class | Cell Line | Arrest Phase |

| Phthalazino[1,2-b]quinazolinone | Bladder Cancer | S/G2 |

| Phthalazine Derivative (Compound 12b) | HCT-116 (Colon Carcinoma) | S |

| Phthalazine Derivative (Compound 7b) | MCF-7 (Breast Adenocarcinoma) | S |

| 1,2,4-Triazolo[3,4-a]phthalazine | EC-9706 (Esophageal Cancer) | G2/M |

Autophagy is a cellular degradation and recycling process that plays a complex, context-dependent role in cancer. It can act as a tumor suppressor by removing damaged organelles or as a survival mechanism that helps cancer cells withstand stress. While the interplay between apoptosis and autophagy is a critical determinant of cell fate, there is limited direct research available specifically investigating the modulation of autophagy by this compound or its close analogues. The current body of scientific literature primarily focuses on the pro-apoptotic and cell cycle arrest mechanisms of this class of compounds. Therefore, a detailed mechanistic understanding of their effects on autophagic pathways remains an area for future investigation.

The cellular redox balance is critical for normal cell function, and its disruption, leading to oxidative stress, can be a potent trigger for cell death. The chemical structure of this compound, containing both a phthalazine and a naphthalene (B1677914) moiety, suggests a potential for involvement in redox processes.

The naphthalene component itself is known to be metabolized into reactive intermediates that can induce oxidative stress. This process typically involves the generation of reactive oxygen species (ROS), which can lead to lipid peroxidation, DNA damage, and the depletion of cellular antioxidants like glutathione. While direct studies on this compound's ability to induce an oxidative stress response in cancer cells are not widely reported, the known properties of the naphthalene group suggest this could be a contributing factor to its biological activity. Conversely, some research has been directed towards evaluating certain new phthalazine derivatives for their antioxidant capabilities, indicating that the phthalazine scaffold can participate in redox chemistry, although the specific outcome—whether pro-oxidant or antioxidant—likely depends on the full molecular structure and the cellular context.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, providing crucial insights into its mechanism of action. For phthalazine derivatives, SAR studies have been particularly informative in the context of their anticancer properties, often linked to kinase inhibition.

Investigations into phthalazine-based compounds as VEGFR-2 inhibitors have revealed key structural features that govern their potency. The design of these inhibitors often incorporates three main pharmacophoric elements:

A flat heteroaromatic ring system, such as the phthalazine core, which occupies the ATP-binding region of the kinase.

A hydrogen bond donor-acceptor pair (e.g., a urea (B33335) or amide linker) that forms critical interactions with key amino acid residues like Glu 885 and Asp 1046 in the kinase's hinge region.

A substituted terminal aryl moiety designed to fit into a hydrophobic pocket that becomes accessible when the kinase is in its inactive (DFG-out) conformation.

SAR studies have shown that modifications to these regions significantly impact activity. For example, the introduction of a 4-chloro group to the phthalazine core has been found to favorably increase VEGFR-2 inhibitory activity, which may be due to the enhanced lipophilicity of the chloro group. Similarly, the substitution pattern on the terminal aryl ring is critical for optimizing interactions within the hydrophobic pocket. For instance, derivatives with a 4-chloro-3-trifluoromethyl substitution pattern, similar to that of the multi-kinase inhibitor sorafenib, have displayed enhanced growth inhibition on cancer cell lines.

Elucidation of Key Pharmacophoric Elements for Specific Biological Targets

While specific pharmacophore models for this compound are not extensively detailed in publicly available research, analysis of related phthalazine derivatives allows for the deduction of key structural features essential for biological activity, particularly in the context of anticancer effects targeting vascular endothelial growth factor receptor 2 (VEGFR-2). The phthalazine scaffold itself is recognized as a crucial pharmacophoric moiety, lending itself to the development of various therapeutic agents. google.com

For many phthalazine-based inhibitors of VEGFR-2, the core structure is believed to mimic the adenine (B156593) region of ATP, enabling it to bind to the hinge region of the kinase domain. Key interactions typically involve hydrogen bonds between the nitrogen atoms of the phthalazine ring and amino acid residues in the hinge region of the enzyme.

The naphthalen-2-yloxy group at the 1-position of the phthalazine ring is a significant feature. This bulky, lipophilic moiety likely occupies a hydrophobic pocket within the ATP-binding site of the target kinase. The ether linkage provides a degree of rotational flexibility, allowing the naphthalene ring to adopt an optimal orientation for maximizing van der Waals interactions. The specific substitution pattern on the naphthalene ring can influence the electronic properties and steric profile of this region, thereby affecting binding affinity.

Table 1: Postulated Pharmacophoric Features of 1-(Aryloxy)phthalazine Analogues for Kinase Inhibition

| Pharmacophoric Feature | Putative Role in Biological Activity | Key Interactions |

| Phthalazine Core | Acts as a hinge-binding motif, mimicking the adenine of ATP. | Hydrogen bonding with kinase hinge region residues. |

| Ether Linkage | Provides conformational flexibility. | Allows optimal positioning of the aryl group. |

| Naphthalene Moiety | Occupies a hydrophobic pocket in the ATP-binding site. | Hydrophobic and van der Waals interactions. |

| Substituents on Phthalazine/Naphthalene | Modulate potency, selectivity, and physicochemical properties. | Can form additional hydrogen bonds or hydrophobic interactions. |

Impact of Substituent Variations on Mechanistic Potency and Selectivity

For instance, in a series of 1-amino-phthalazine derivatives, variations in the substituent at the 4-position of the phthalazine ring, as well as on the appended aromatic moieties, have been shown to significantly alter their biological activity. The introduction of different groups can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

In the context of this compound analogues, modifications to the naphthalene ring, such as the introduction of hydroxyl, methoxy, or halogen groups, would be expected to modulate the electronic and steric properties of the molecule. A hydroxyl group, for example, could act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the biological target. Conversely, a bulky, lipophilic substituent might enhance binding in a deep hydrophobic pocket but could also negatively impact solubility.

Table 2: Hypothetical Impact of Substituent Variations on the Biological Activity of this compound Analogues

| Position of Variation | Type of Substituent | Predicted Impact on Potency/Selectivity |

| Naphthalene Ring | Small, polar (e.g., -OH, -NH2) | May introduce new hydrogen bonding opportunities, potentially increasing potency but could also affect membrane permeability. |

| Naphthalene Ring | Bulky, non-polar (e.g., -tBu, -Ph) | Could enhance binding in large hydrophobic pockets, but may decrease solubility and introduce steric hindrance. |

| Naphthalene Ring | Halogens (e.g., -F, -Cl, -Br) | Can modulate lipophilicity and electronic properties, potentially forming halogen bonds and improving metabolic stability. |

| Phthalazine Ring | Electron-donating (e.g., -OCH3) | May increase the basicity of the phthalazine nitrogens, strengthening hydrogen bonds with the kinase hinge. |

| Phthalazine Ring | Electron-withdrawing (e.g., -NO2) | Could weaken hinge-binding interactions but may be involved in other favorable interactions within the binding site. |

Cellular Uptake and Intracellular Localization Studies

The ability of a compound to exert its biological effect is contingent upon its capacity to cross cellular membranes and reach its intracellular target. The physicochemical properties of this compound, particularly its lipophilicity imparted by the naphthalene moiety, suggest that it is likely to be cell-permeable.

Mechanisms of Membrane Permeation

For many small molecule kinase inhibitors, passive diffusion across the lipid bilayer is a primary mechanism of cellular entry. This process is largely governed by the compound's lipophilicity, size, and ability to shed its solvation shell. The relatively high lipophilicity of this compound would favor its partitioning into the cell membrane. In silico predictions for some phthalazine derivatives suggest good gastrointestinal absorption, which is often correlated with favorable membrane permeability. nih.gov

Subcellular Distribution Analysis

Once inside the cell, the subcellular localization of this compound would be dictated by its affinity for various organelles and macromolecules. Given that many of its proposed targets, such as VEGFR-2, are receptor tyrosine kinases located on the cell surface and in endosomal compartments, the compound would need to access these areas.

Studies on other naphthalene-containing compounds have shown that they can distribute throughout the cell, with some accumulating in specific organelles. The lipophilic nature of the naphthalene ring may lead to an association with intracellular membranes, such as the endoplasmic reticulum and mitochondria. Furthermore, if the compound's biological target is located within the nucleus, it must be capable of traversing the nuclear envelope. The ultimate subcellular distribution will be a dynamic equilibrium influenced by the compound's physicochemical properties and its specific binding partners within the cell. For some naphthalene diimide derivatives, which also possess a large aromatic system, rapid cell penetration and localization to the nucleus and nucleolus have been observed. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(Naphthalen-2-yloxy)phthalazine, and how can purity be optimized?

- Methodology : A common approach involves coupling naphthalen-2-ol with a halogenated phthalazine derivative (e.g., 1-chlorophthalazine) under basic conditions. For example, K₂CO₃ in DMF facilitates nucleophilic aromatic substitution at 60–80°C for 6–12 hours . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key signals: naphthyl protons (δ 7.2–8.5 ppm) and phthalazine ring protons (δ 8.1–9.3 ppm) .

- IR : Confirms ether linkages (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles to validate stereochemistry .

Q. How is initial biological activity screened for this compound?

- Methodology : Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 0.1–100 μM for 48–72 hours. IC₅₀ values are calculated using nonlinear regression. For example, related phthalazine derivatives show IC₅₀ values of 0.09–0.18 μM in VEGFR-2 inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodology :

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phthalazine C4 position to enhance kinase binding .

- Assays : Compare IC₅₀ values across derivatives to identify critical substituents. For instance, phenylurea moieties at C1 improve VEGFR-2 inhibition by 3-fold .

- Computational docking : AutoDock Vina predicts binding modes to VEGFR-2’s ATP-binding pocket, prioritizing derivatives with lower binding energies (<−9 kcal/mol) .

Q. What strategies resolve contradictions in biological efficacy across different studies?

- Methodology :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, HepG2 cells show sensitivity variations beyond passage 20 .

- Metabolic stability : Assess compound degradation in liver microsomes (e.g., human CYP450 isoforms) to explain discrepancies between in vitro and in vivo results .

- Orthogonal validation : Use CRISPR-edited cell lines (e.g., VEGFR-2 KO) to confirm target specificity .

Q. How can computational modeling predict environmental persistence or toxicity?

- Methodology :

- QSTR models : Calculate logP (≈3.5) and pKa (≈9.2) to estimate bioaccumulation potential.

- Ecotoxicity : Use ECOSAR to predict LC₅₀ values for aquatic organisms (e.g., Daphnia magna: ~1.2 mg/L) .

- Degradation pathways : DFT simulations (Gaussian 09) identify hydrolysis sites; the naphthyl-ether bond is prone to cleavage under UV light (λ = 254 nm) .

Q. What experimental approaches elucidate the compound’s mechanism as a 5-HT receptor antagonist?

- Methodology :

- Radioligand binding : Competitive assays with ³H-LSD on HEK293T cells expressing 5-HT1F (Kᵢ = 11 nM) confirm receptor affinity .

- cAMP GloSensor assays : Measure Gi/o-coupled inhibition (EC₅₀ = 0.1 nM for serotonin) to differentiate from off-target effects .

- In vivo models : Administer via IP injection (5 mg/kg/day) in β-cell transplant studies to assess glucose tolerance and insulin secretion modulation .

Data Contradiction Analysis

Q. How to address conflicting reports on kinase selectivity (e.g., VEGFR-2 vs. PDGFR-β)?

- Methodology :

- Kinase profiling : Use Eurofins’ SelectScreen® panel to test inhibition against 50+ kinases at 1 μM. A >50% inhibition threshold identifies off-target hits.

- Co-crystallization : Resolve structures with VEGFR-2 (PDB ID: 4ASD) to identify critical hydrogen bonds (e.g., phthalazine N1 with Glu883) absent in PDGFR-β .

- Mutagenesis : Introduce Glu883Ala in VEGFR-2; loss of inhibition confirms binding specificity .

Q. Why do some derivatives show high cytotoxicity but low therapeutic efficacy?

- Methodology :

- Apoptosis assays : Annexin V/PI staining distinguishes necrotic vs. apoptotic cell death.

- ROS measurement : DCFH-DA fluorescence quantifies oxidative stress; derivatives with -NO₂ groups induce ROS >2-fold vs. controls .

- Therapeutic index (TI) : Calculate TI = IC₅₀(normal cells)/IC₅₀(cancer cells). A TI <2 suggests nonspecific toxicity, requiring scaffold optimization .

Methodological Best Practices

- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) with R1 <5% for high-resolution (<1.8 Å) datasets .

- Docking validation : Cross-check AutoDock results with Schrödinger’s Glide for consensus binding poses .

- Toxicology : Follow ATSDR guidelines for rodent studies: 90-day oral exposure (0.1–100 mg/kg) with histopathology on liver/kidney .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.